molecular formula C8H6Cl2O2 B1617116 2,6-Dichlorophenyl acetate CAS No. 28165-71-1

2,6-Dichlorophenyl acetate

Cat. No.: B1617116
CAS No.: 28165-71-1
M. Wt: 205.03 g/mol
InChI Key: YNSMUWSJRXDNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is also known as acetic acid, 2,6-dichlorophenyl ester. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 6 positions, and an acetate group attached to the phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenyl acetate can be synthesized through the esterification of 2,6-dichlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2,6-dichlorophenol is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 2,6-Dichlorophenol and acetic acid.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2,6-Dichlorophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is studied for its potential therapeutic properties and its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and applications compared to its similar compounds. Its role as an intermediate in the synthesis of various biologically active molecules highlights its importance in both research and industrial applications .

Properties

IUPAC Name

(2,6-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMUWSJRXDNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879299
Record name ACETIC ACID, 2,6-DICHLOROPHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-71-1
Record name Phenol, 2,6-dichloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-dichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETIC ACID, 2,6-DICHLOROPHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorophenyl acetate
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenyl acetate
Reactant of Route 3
Reactant of Route 3
2,6-Dichlorophenyl acetate
Reactant of Route 4
Reactant of Route 4
2,6-Dichlorophenyl acetate
Reactant of Route 5
Reactant of Route 5
2,6-Dichlorophenyl acetate
Reactant of Route 6
Reactant of Route 6
2,6-Dichlorophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.